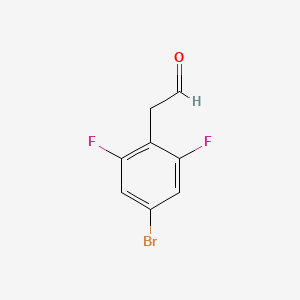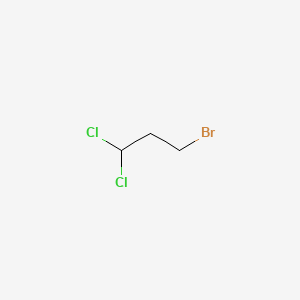
3-Bromo-1,1-dichloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1-dichloropropane is an organic compound with the molecular formula C3H5BrCl2 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-1,1-dichloropropane can be synthesized through the halogenation of 1,1-dichloropropane. The reaction involves the addition of bromine to 1,1-dichloropropane in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced by the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,1-dichloropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1-dichloropropane or 3-amino-1,1-dichloropropane.
Elimination: Formation of 1,1-dichloropropene.
Oxidation: Formation of 3-bromo-1,1-dichloropropanol.
Reduction: Formation of this compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1-dichloropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1-dichloropropane involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar reactivity but different substitution patterns.
1-Bromo-3-chloropropane: A related compound with one less chlorine atom, used in similar applications.
3-Bromo-1,1,1-trifluoropropane: A fluorinated analog with distinct chemical properties.
Uniqueness
3-Bromo-1,1-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
36668-45-8 |
|---|---|
Molekularformel |
C3H5BrCl2 |
Molekulargewicht |
191.88 g/mol |
IUPAC-Name |
3-bromo-1,1-dichloropropane |
InChI |
InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2 |
InChI-Schlüssel |
BNBJWYVNNOQIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



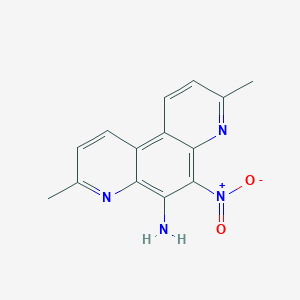

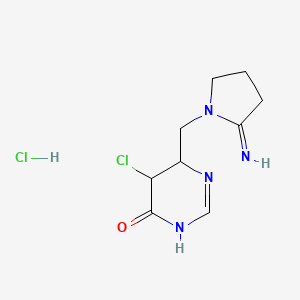
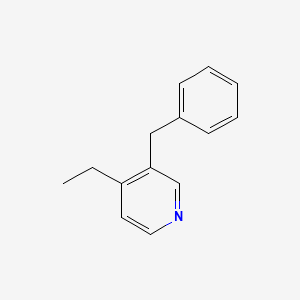

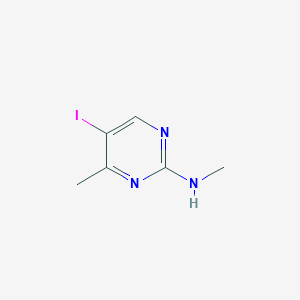
![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
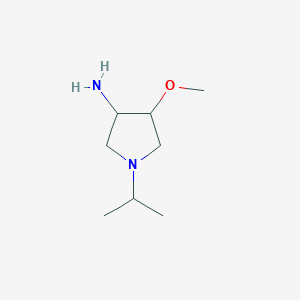
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)

